molecular formula C11H12BrNO B8055848 2-(6-Bromo-1H-indol-4-YL)propan-2-OL

2-(6-Bromo-1H-indol-4-YL)propan-2-OL

Cat. No.: B8055848
M. Wt: 254.12 g/mol
InChI Key: DUEZKRHIWQRADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-1H-indol-4-YL)propan-2-OL is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position of the indole ring and a hydroxyl group attached to the propan-2-ol side chain. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL typically involves the bromination of an indole precursor followed by the introduction of the propan-2-ol side chain. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions to selectively brominate the indole ring. The subsequent step involves the reaction of the brominated indole with a suitable propan-2-ol derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-1H-indol-4-YL)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and selectivity towards biological receptors. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or interacting with DNA/RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-1H-indol-4-YL)propan-2-OL is unique due to the presence of both the bromine atom and the propan-2-ol side chain, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(6-bromo-1H-indol-4-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2,14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEZKRHIWQRADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C2C=CNC2=CC(=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.